molecular formula C16H13Cl2N5O2S B15109688 N-(2,3-dichlorophenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide

N-(2,3-dichlorophenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide

Cat. No.: B15109688
M. Wt: 410.3 g/mol
InChI Key: GVDXILKVILDYPB-UHFFFAOYSA-N
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Description

N-(2,3-dichlorophenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide is a synthetic acetamide derivative featuring a tetrazole ring substituted with a 2-methoxyphenyl group and a sulfanyl bridge connecting to an acetamide backbone.

Properties

Molecular Formula

C16H13Cl2N5O2S

Molecular Weight

410.3 g/mol

IUPAC Name

N-(2,3-dichlorophenyl)-2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide

InChI

InChI=1S/C16H13Cl2N5O2S/c1-25-13-8-3-2-7-12(13)23-16(20-21-22-23)26-9-14(24)19-11-6-4-5-10(17)15(11)18/h2-8H,9H2,1H3,(H,19,24)

InChI Key

GVDXILKVILDYPB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C(=NN=N2)SCC(=O)NC3=C(C(=CC=C3)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural differences and inferred functional implications compared to structurally related compounds:

Compound Name Key Structural Features Substituent Variations vs. Target Compound Inferred Functional Impact
Target Compound : N-(2,3-dichlorophenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide - 2,3-dichlorophenyl (N-substituent)
- 2-methoxyphenyl (tetrazole substituent)
N/A High electronegativity from Cl groups may enhance binding to hydrophobic targets .
2-{[1-(3-Chloro-4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide - 3-chloro-4-methylphenyl (tetrazole substituent)
- 2-methoxyphenyl (N-substituent)
- Methyl group at para-position on tetrazole ring Increased steric bulk may reduce membrane permeability vs. target compound.
Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) - 2,6-diethylphenyl (N-substituent)
- Methoxymethyl group
- Ethyl groups vs. Cl; methoxymethyl vs. tetrazole Broader herbicidal activity due to lipophilic ethyl groups and methoxymethyl flexibility.
N-(2-ethoxyphenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide - Triazole core (vs. tetrazole)
- Ethoxyphenyl (N-substituent)
- Triazole ring reduces ring strain vs. tetrazole Altered metabolic stability and hydrogen-bonding capacity due to triazole heterocycle.

Analysis of Substituent Effects

Aromatic Substituents

  • Halogen vs. Alkyl Groups : The target compound’s 2,3-dichlorophenyl group provides stronger electron-withdrawing effects compared to alkylated analogs (e.g., alachlor’s 2,6-diethylphenyl). This may enhance interactions with electron-rich biological targets, such as enzyme active sites .
  • Methoxy Positioning : The 2-methoxyphenyl group on the tetrazole ring (target compound) versus 3-chloro-4-methylphenyl () alters electronic and steric profiles. Methoxy groups improve solubility but may reduce binding affinity in hydrophobic environments.

Heterocyclic Core Variations

  • Tetrazole vs. Triazole : Tetrazoles (target compound) exhibit higher acidity (pKa ~4-5) compared to triazoles (pKa ~8-10), which could influence ionization state and bioavailability in physiological environments .

Sulfanyl Bridge Role

However, this bridge may also increase susceptibility to oxidative degradation .

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